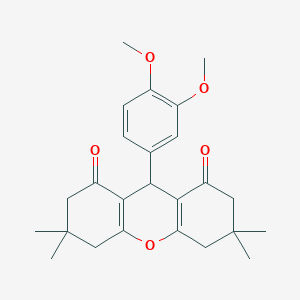

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the xanthene family, characterized by a tricyclic structure with oxygen atoms incorporated into the ring system. The presence of dimethoxyphenyl and tetramethyl groups contributes to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the xanthene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced xanthene derivatives.

Substitution: Halogenated or nitrated xanthene compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties, including anti-inflammatory and anticancer activities. The presence of the dimethoxyphenyl group is crucial for its bioactivity.

Industry

Industrially, this compound can be used in the development of dyes and pigments, leveraging its chromophoric properties.

Mecanismo De Acción

The mechanism by which 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group can enhance binding affinity to certain proteins, influencing cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

Xanthene: The parent compound with a simpler structure.

9-Phenylxanthene: Lacks the dimethoxy and tetramethyl groups.

3,6-Dimethylxanthene: Contains methyl groups but lacks the phenyl and dimethoxy groups.

Uniqueness

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to the combination of its dimethoxyphenyl and tetramethyl groups, which confer distinct chemical and biological properties not found in simpler xanthene derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Actividad Biológica

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic compound known for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects and other relevant biological activities.

Chemical Structure and Properties

The compound has a complex structure characterized by a xanthene core with various substituents that influence its biological activity. The molecular formula is C23H31O4, and it possesses a molecular weight of approximately 385.50 g/mol. Its structural features include:

- Xanthene backbone: A fused ring system that is common in many biologically active compounds.

- Dimethoxy substitution: The presence of methoxy groups enhances lipophilicity and can affect receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably:

- In vitro Studies: Research conducted on human lung cancer cell lines (A549) demonstrated that this compound exhibited significant cytotoxic effects. The compound showed a marked inhibition of cell proliferation at concentrations as low as 10 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 65 |

| 25 | 45 |

| 50 | 20 |

This table summarizes the impact of varying concentrations on cell viability.

The proposed mechanisms underlying the anticancer effects include:

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest: It has been shown to cause G1 phase arrest in the cell cycle, preventing cancer cells from proliferating .

Other Biological Activities

Beyond its anticancer properties, the compound demonstrates several additional biological activities:

- Antioxidant Activity: The compound has been shown to scavenge free radicals effectively. In vitro assays indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells .

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 15 µg/mL |

| ABTS Scavenging Activity | IC50 = 12 µg/mL |

These results suggest that the compound could be beneficial in conditions associated with oxidative stress.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on Lung Cancer Cells: A systematic investigation revealed that treatment with the compound led to a decrease in tumor size in xenograft models of lung cancer .

- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective properties against oxidative stress-induced neuronal damage .

Propiedades

IUPAC Name |

9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O5/c1-24(2)10-15(26)22-19(12-24)30-20-13-25(3,4)11-16(27)23(20)21(22)14-7-8-17(28-5)18(9-14)29-6/h7-9,21H,10-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHYECGLMTTXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.